6-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
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Overview
Description
6-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a purine ring system, which is a key structural component in many biologically active molecules, including nucleotides and certain alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrimidine and purine intermediates, which are then coupled through a series of reactions involving piperazine derivatives.
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Step 1: Synthesis of Pyrimidine Intermediate
Reagents: 2-tert-butyl-5-ethyl-6-methylpyrimidine
Conditions: The pyrimidine intermediate is synthesized through a series of alkylation and cyclization reactions under controlled temperature and pressure conditions.
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Step 2: Synthesis of Purine Intermediate
Reagents: 7-methyl-7H-purine
Conditions: The purine intermediate is prepared through a series of condensation and cyclization reactions, often involving the use of strong acids or bases as catalysts.
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Step 3: Coupling Reaction
Reagents: Piperazine derivatives
Conditions: The final step involves the coupling of the pyrimidine and purine intermediates using piperazine derivatives under reflux conditions, typically in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Halogenating agents, nucleophiles; conditions: solvent choice varies based on the specific reaction, often room temperature to reflux.
Major Products
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
6-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer or antiviral agent.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also feature a piperazine moiety and have been studied for their antibacterial activity.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: Similar in structure, featuring a piperazine and pyrimidine moiety.
Uniqueness
6-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is unique due to its specific combination of a purine and pyrimidine ring system coupled through a piperazine linker. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C21H30N8 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine |
InChI |
InChI=1S/C21H30N8/c1-7-15-14(2)25-20(21(3,4)5)26-18(15)28-8-10-29(11-9-28)19-16-17(22-12-23-19)24-13-27(16)6/h12-13H,7-11H2,1-6H3 |
InChI Key |
ZCANIBFYELUOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C(C)(C)C)C |
Origin of Product |
United States |
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